Trimethylsilylacetylene Trimethylsilylacetylene Laser-induced polymerization of gaseous ethynyltrimethylsilane was used for efficient chemical vapour deposition of polycarbosilane films. Ethynyltrimethylsilane acts as substrate for nickel-catalyzed cross-coupling with benzonitriles.

Brand Name: Vulcanchem
CAS No.: 1066-54-2
VCID: VC20814444
InChI: InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3
SMILES: C[Si](C)(C)C#C
Molecular Formula: C5H10Si
Molecular Weight: 98.22 g/mol

Trimethylsilylacetylene

CAS No.: 1066-54-2

Cat. No.: VC20814444

Molecular Formula: C5H10Si

Molecular Weight: 98.22 g/mol

* For research use only. Not for human or veterinary use.

Trimethylsilylacetylene - 1066-54-2

Specification

CAS No. 1066-54-2
Molecular Formula C5H10Si
Molecular Weight 98.22 g/mol
IUPAC Name ethynyl(trimethyl)silane
Standard InChI InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3
Standard InChI Key CWMFRHBXRUITQE-UHFFFAOYSA-N
SMILES C[Si](C)(C)C#C
Canonical SMILES C[Si](C)(C)C#C

Introduction

Chemical Identity and Physical Properties

Trimethylsilylacetylene, also known as ethynyl(trimethyl)silane or TMS acetylene, is characterized by its distinctive structure combining silicon and acetylene chemistry.

Basic Identity Information

Trimethylsilylacetylene is identified by the CAS number 1066-54-2 and possesses the molecular formula C5H10Si with a molecular weight of 98.22 g/mol . The compound is known by several synonyms including trimethylsilyl acetylene, ethynyltrimethylsilane, and TMS acetylene . Its linear formula can be represented as (CH3)3SiC≡CH, highlighting the trimethylsilyl group attached to an acetylenic carbon . The IUPAC name ethynyl(trimethyl)silane precisely describes its chemical structure .

Physical Properties

Trimethylsilylacetylene exists as a colorless liquid at room temperature with several notable physical properties that influence its handling and applications . The compound has a low density of approximately 0.695 g/mL at 25°C, making it less dense than water . Its boiling point is relatively low at 53°C, indicating its volatile nature under atmospheric conditions . The flash point is extremely low at -34°C, which underscores its highly flammable character and necessitates careful handling .

The compound exhibits a refractive index range of 1.3873 to 1.3903, which can serve as an identifying characteristic . Regarding solubility, trimethylsilylacetylene reacts with water but dissolves readily in most common organic solvents, making it compatible with typical organic reaction conditions . The compound is commercially available at 98% purity, which is sufficient for most synthetic applications .

Table 1: Physical Properties of Trimethylsilylacetylene

PropertyValue
Physical StateColorless liquid
Molecular Weight98.22 g/mol
Density0.695 g/mL at 25°C
Boiling Point53°C
Flash Point-34°C
Refractive Index1.3873-1.3903
SolubilityReacts with water; soluble in common organic solvents

Synthesis Methods

Several synthetic approaches have been developed for the preparation of trimethylsilylacetylene, with methodologies ranging from traditional batch processes to more recent continuous flow techniques.

Traditional Synthesis

The conventional synthesis of trimethylsilylacetylene involves the deprotonation of acetylene with a Grignard reagent followed by reaction with trimethylsilyl chloride . This approach begins with the conversion of acetylene to its corresponding Grignard derivative through deprotonation . The resulting acetylenic Grignard reagent then reacts with trimethylsilyl chloride to yield the desired product . While effective, this method requires careful handling of acetylene gas, which presents certain hazards due to its flammability and pressure-related concerns.

A more economical alternative utilizes 2-methylbut-3-yn-2-ol as the starting material . This approach involves alkynylation followed by deprotection with a base to generate trimethylsilylacetylene . This alternative method offers practical advantages by avoiding the direct handling of acetylene gas, thereby enhancing safety in laboratory and industrial settings.

Continuous Synthesis System

Recent advancements in chemical processing have led to the development of continuous synthesis systems for trimethylsilylacetylene production . This innovative approach addresses several limitations of batch processes, including operational risks, long production cycles, and acetylene gas losses . The continuous system comprises a Grignard reagent preparation unit and an acetylene Grignard reagent synthesis unit working in sequence .

In this process, halogen-substituted hydrocarbons, organic solvents (typically tetrahydrofuran), and metal magnesium are continuously delivered to the Grignard reagent preparation unit . The resulting Grignard reagent is then continuously fed along with acetylene solution to the synthesis unit, where trimethylsilylacetylene is produced . This methodology offers significant advantages including reduced safety hazards, shortened production cycles, and more efficient use of starting materials .

Chemical Reactivity and Applications

Reaction TypeConditionsProductsApplications
AlkynylationVariousTerminal alkynes after deprotectionOrganic synthesis, pharmaceutical intermediates
AlkoxycarbonylationPd(OAc)2, CH3SO3H, phosphine ligands2-(trimethylsilyl)acrylatesValuable synthetic intermediates
Pyrazole Synthesis1,3-bipolar ring addition with diazo compoundsPyrazole derivativesHeterocyclic chemistry
Fulvene SynthesisPdBr2, aryl iodides(E)-1,3-bissilyl-6-arylfulvenesMaterials science
Carbon-Carbon CouplingVarious, often Pd-catalyzedVarious silylated compoundsPharmaceutical synthesis, materials
Hazard TypeClassificationHazard StatementsPrecautionary Measures
PhysicalFlammable Liquid Category 2H225: Highly flammable liquid and vaporKeep away from ignition sources; ground/bond containers
Health - SkinSkin Irritation Category 2H315: Causes skin irritationWear protective gloves
Health - EyeEye Irritation Category 2H319: Causes serious eye irritationWear eye protection
Health - RespiratorySTOT-SE Category 3H335: May cause respiratory irritationUse in well-ventilated area; respiratory protection if needed

Recent Research Developments

Recent research on trimethylsilylacetylene has focused on optimizing its synthetic applications and exploring new reaction pathways to expand its utility in organic synthesis.

Optimized Alkoxycarbonylation

Recent studies have investigated the methoxycarbonylation of trimethylsilylacetylene to develop atom-economic and sustainable syntheses of 2-(trimethylsilyl)acrylates . Researchers have focused particularly on understanding the influence of reaction parameters, especially the effect of phosphine ligands on reaction outcomes . Through systematic optimization of conditions including phosphine/palladium ratio, acid/palladium ratio, reaction time, temperature, and CO pressure, significant improvements in both reaction rate and selectivity have been achieved .

The development of highly selective catalysts for this transformation represents an important advancement, as it enables more efficient access to valuable silicon-containing building blocks for further synthetic elaboration . The ability to control regioselectivity in the alkoxycarbonylation reaction demonstrates the continuing refinement of transition metal-catalyzed transformations involving trimethylsilylacetylene.

Continuous Flow Processing

A significant advancement in trimethylsilylacetylene production involves the development of continuous synthesis systems that address safety and efficiency concerns associated with traditional batch processes . These systems enable the continuous preparation of Grignard reagents and their subsequent reaction with acetylene to form trimethylsilylacetylene in a controlled, streamlined process .

The continuous synthesis approach offers several advantages, including reduced potential risks during operation, shorter production cycles, and decreased acetylene gas loss . This methodology represents a broader trend toward flow chemistry in the production of potentially hazardous intermediates, allowing for better control of reaction parameters and improved safety profiles.

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